molecular formula C14H22Cl2N2 B1445433 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride CAS No. 920531-65-3

2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride

Cat. No.: B1445433
CAS No.: 920531-65-3
M. Wt: 289.2 g/mol
InChI Key: HMCPNAXNVHQMBL-UHFFFAOYSA-N
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Description

2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2. It is a white solid with a molecular weight of 289.25 g/mol . This compound is part of the diazaspiro family, which is characterized by a spirocyclic structure containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride typically involves the reaction of 2,7-diazaspiro[4.4]nonane with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may include additional steps such as distillation and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride is unique due to its spirocyclic structure combined with the benzyl and dihydrochloride groups. This combination imparts specific chemical and biological properties that are not present in its analogs .

Biological Activity

2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H22Cl2N2
  • Molecular Weight : 289.25 g/mol
  • CAS Number : 920531-65-3

The compound features a spirocyclic structure that contributes to its unique chemical behavior and interaction with biological systems. The presence of the benzyl group and dihydrochloride enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit osteoclast activity, which is crucial for bone resorption processes. This inhibition occurs without adversely affecting osteoblast function, making it a candidate for osteoporosis treatment .

Anticancer Properties

Research indicates that derivatives of diazaspiro compounds exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, compounds related to 2-Benzyl-2,7-diazaspiro[4.4]nonane have been studied for their potential to inhibit cancer cell proliferation .

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is required to confirm these effects and elucidate the underlying mechanisms .

Osteoclast Inhibition

A significant area of research focuses on the inhibition of osteoclasts—cells responsible for bone resorption. Studies have demonstrated that specific derivatives can prevent bone loss in ovariectomized mice models without affecting overall bone formation .

CompoundIC50 (µM)Effect on Osteoclasts
E19710Inhibits activity
E20215Inhibits activity

Case Studies

  • Osteoporosis Treatment : A study published in the Journal of Medicinal Chemistry reported that certain diazaspiro derivatives significantly inhibited osteoclast activity in both mouse and human models. Notably, compound E197 was effective in preventing pathological bone loss without impairing bone formation .
  • Sigma Receptor Ligands : Research highlighted the development of diazaspiro compounds as sigma receptor ligands with analgesic properties. These compounds displayed high affinity for sigma receptors (S1R and S2R), indicating potential applications in pain management .

Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-9-7-14(12-16)6-8-15-11-14;;/h1-5,15H,6-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCPNAXNVHQMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(C2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride
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2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride
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2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride
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2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride
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